Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1955548-41-0
VCID: VC5281133
InChI: InChI=1S/C8H9Br2NO2S/c1-3-13-7(12)5(9)6-4(2)14-8(10)11-6/h5H,3H2,1-2H3
SMILES: CCOC(=O)C(C1=C(SC(=N1)Br)C)Br
Molecular Formula: C8H9Br2NO2S
Molecular Weight: 343.03

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate

CAS No.: 1955548-41-0

Cat. No.: VC5281133

Molecular Formula: C8H9Br2NO2S

Molecular Weight: 343.03

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate - 1955548-41-0

Specification

CAS No. 1955548-41-0
Molecular Formula C8H9Br2NO2S
Molecular Weight 343.03
IUPAC Name ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate
Standard InChI InChI=1S/C8H9Br2NO2S/c1-3-13-7(12)5(9)6-4(2)14-8(10)11-6/h5H,3H2,1-2H3
Standard InChI Key ISPQIKDGYXCCRK-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=C(SC(=N1)Br)C)Br

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate belongs to the class of 1,3-thiazole derivatives, heterocyclic compounds containing sulfur and nitrogen within a five-membered ring. The compound’s IUPAC name reflects its substitution pattern: a thiazole ring substituted with bromine atoms at positions 2 and 4, a methyl group at position 5, and an ethyl ester group at the acetoxy position.

Molecular Formula and Weight

The molecular formula is deduced as C₈H₉Br₂NO₂S, with a molecular weight of 343.04 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00, S=32.07).

Key Structural Features:

  • Thiazole core: Provides a rigid heterocyclic framework conducive to electronic interactions.

  • Bromine substituents: Enhance electrophilicity, facilitating nucleophilic substitution reactions.

  • Ethyl ester group: Improves solubility in organic solvents and serves as a leaving group in hydrolysis reactions.

Synthesis and Production

Synthetic Routes

The synthesis of Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate typically involves sequential bromination and esterification steps. A representative pathway, inferred from related methodologies , proceeds as follows:

  • Bromination of 5-Methylthiazole:

    • Starting material: 5-methyl-1,3-thiazole.

    • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in acetonitrile.

    • Conditions: 0–25°C, 2–4 hours.

    • Outcome: 2-bromo-5-methyl-1,3-thiazole.

  • Second Bromination at the Acetate Position:

    • Substrate: 2-bromo-5-methyl-1,3-thiazole.

    • Reagents: Copper(II) bromide (CuBr₂) and tert-butyl nitrite in acetonitrile .

    • Conditions: -20°C to 15°C, 2 hours.

    • Outcome: Introduction of a second bromine at the acetoxy position.

  • Esterification:

    • Substrate: Brominated thiazole intermediate.

    • Reagents: Ethyl bromoacetate, potassium carbonate (K₂CO₃).

    • Conditions: Reflux in acetone, 12–24 hours.

Industrial-Scale Considerations:

  • Continuous flow reactors improve yield and safety in bromination steps .

  • Purification via column chromatography or recrystallization ensures >95% purity.

Yield Optimization

Yields for analogous reactions range from 40–60%, influenced by:

  • Temperature control during exothermic bromination.

  • Stoichiometric ratios of CuBr₂ and tert-butyl nitrite .

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atoms at positions 2 and 4 are susceptible to nucleophilic attack, enabling diverse functionalization:

Reaction TypeReagents/ConditionsProducts
Amine SubstitutionPrimary amines (e.g., NH₃/EtOH)2-Amino-thiazole derivatives
Thiol SubstitutionThiophenol/K₂CO₃Thioether-linked analogs
HydrolysisNaOH/H₂O, refluxCarboxylic acid derivative

Reduction Reactions

Selective reduction of the ester group using lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol, a precursor for further alkylation.

Applications in Medicinal Chemistry

Thiazole derivatives are explored for:

  • Antimicrobial agents: Bromine enhances binding to bacterial enzymes (e.g., dihydrofolate reductase) .

  • Anticancer candidates: IC₅₀ values in low micromolar ranges reported for analogous compounds .

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